molecular formula C15H20ClNOS B12711056 Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride CAS No. 93942-37-1

Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride

Cat. No.: B12711056
CAS No.: 93942-37-1
M. Wt: 297.8 g/mol
InChI Key: CGSVCNBINHWWFW-UHFFFAOYSA-M
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Description

Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride, also known as Thenium Chloride , is a synthetic quaternary ammonium compound with the CAS Registry Number 93942-37-1 and molecular formula C 15 H 20 ClNOS . It has a molecular weight of 297.84 g/mol . While the specific biological activity of this compound is not fully detailed in public sources, its structure provides strong clues for its research value. Quaternary ammonium compounds are a significant class of chemicals widely studied for their surfactant and antimicrobial properties . The mechanism of action for such compounds typically involves the irreversible binding to phospholipids and proteins in microbial cell membranes . This interaction disrupts membrane permeability, leading to the leakage of cellular contents and ultimately causing cell death . The structure of this particular compound, which features both phenoxyethyl and thienylmethyl groups, may be of interest for investigating structure-activity relationships (SAR) in medicinal chemistry and materials science. Researchers can explore its potential as a building block for more complex molecules or study its intrinsic properties as a cationic surfactant. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

93942-37-1

Molecular Formula

C15H20ClNOS

Molecular Weight

297.8 g/mol

IUPAC Name

dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C15H20NOS.ClH/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1

InChI Key

CGSVCNBINHWWFW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Tertiary amine precursor: Dimethyl(2-phenoxyethyl)(2-thienylmethyl)amine
  • Alkylating agent: Methyl chloride or other suitable alkyl halide (chloromethane)
  • Solvent: Alcoholic solvents such as ethanol or industrial alcohol are commonly used
  • Catalysts: Basic catalysts like soda ash (sodium carbonate) or other bases may be employed to facilitate the reaction

Reaction Conditions

Based on analogous ammonium chloride preparations (e.g., didecyl dimethyl ammonium chloride), the following conditions are effective:

Parameter Typical Range/Value
Molar ratio (amine:alkyl halide) Approximately 1:1 (0.98–1.10 : 0.95–1.05)
Solvent Alcoholic solvent (ethanol or industrial alcohol)
Catalyst Basic catalyst (e.g., soda ash)
Temperature 75–95 °C during reflux
Reaction time 4–6 hours reflux, plus 2–3 hours heat preservation
Pressure Atmospheric or ≤0.18 MPa
Purity of product 80–82% quaternary ammonium chloride
pH of product solution 4.5–7.5

Synthetic Procedure

  • Dissolution: The tertiary amine and methyl chloride are dissolved in the alcoholic solvent in the specified molar ratio.
  • Catalyst addition: A basic catalyst such as soda ash is added to the mixture.
  • Reflux reaction: The mixture is refluxed at 75–95 °C for 4 to 6 hours under controlled pressure.
  • Heat preservation: After reflux, the reaction mixture is maintained at 80–90 °C for an additional 2 to 3 hours to complete the quaternization.
  • Isolation: The product, this compound, is isolated, typically as a solution or solid, with purity around 80–82%.

This method is adapted from the preparation of structurally related quaternary ammonium chlorides, such as didecyl dimethyl ammonium chloride, which share similar reaction mechanisms and conditions.

Reaction Mechanism Overview

The key step is the nucleophilic substitution (quaternization) of the tertiary amine nitrogen by the alkyl halide (methyl chloride), forming the quaternary ammonium salt:

$$
\text{R}3\text{N} + \text{CH}3\text{Cl} \rightarrow \text{R}3\text{N}^+\text{CH}3 \text{Cl}^-
$$

Where R groups correspond to 2-phenoxyethyl and 2-thienylmethyl substituents along with two methyl groups on nitrogen.

Data Table Summarizing Preparation Parameters

Step Parameter Value/Range Notes
Molar ratio Tertiary amine : methyl chloride 0.98–1.10 : 0.95–1.05 Ensures complete quaternization
Solvent Alcoholic solvent Ethanol or industrial alcohol Facilitates dissolution and reaction
Catalyst Basic catalyst Soda ash (sodium carbonate) Enhances reaction rate
Temperature (reflux) Reaction temperature 75–95 °C Optimal for quaternization
Reaction time (reflux) Duration 4–6 hours Sufficient for reaction completion
Heat preservation Post-reflux heating 80–90 °C for 2–3 hours Ensures full conversion
Pressure Reaction pressure ≤0.18 MPa Atmospheric or slightly reduced pressure
Product purity Quaternary ammonium chloride 80–82% High purity for industrial use
pH of product solution pH 4.5–7.5 Neutral to slightly acidic

Research Findings and Optimization Notes

  • Catalyst choice: Basic catalysts such as soda ash improve reaction speed and yield by neutralizing any acidic by-products and maintaining reaction pH.
  • Solvent selection: Alcoholic solvents dissolve both reactants and facilitate heat transfer; industrial alcohols are cost-effective.
  • Temperature control: Maintaining reflux temperature between 75 and 95 °C balances reaction kinetics and minimizes side reactions.
  • Reaction time: Extended reflux and heat preservation ensure complete quaternization and reduce residual tertiary amine content.
  • Purity and pH: The final product purity of 80–82% with pH 4.5–7.5 indicates minimal impurities and suitability for further applications.

Chemical Reactions Analysis

Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl or thienylmethyl groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20ClNOS
  • CAS Number : 3023020
  • Structure : The compound features a dimethylammonium group attached to a phenoxyethyl and thienylmethyl moiety, which contributes to its unique properties.

Medicinal Applications

Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride has shown potential in various medicinal applications, particularly due to its antimicrobial properties.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs) like this compound exhibit significant antimicrobial efficacy. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

  • Case Study : A study demonstrated that similar compounds effectively reduced the viability of both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) for common pathogens was found to be:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

This antimicrobial activity positions the compound as a candidate for disinfectants and antiseptics in clinical settings .

Ophthalmic Solutions

The compound has been explored for use in ophthalmic solutions, where effective preservation against microbial contamination is critical. Its formulation can enhance the safety and efficacy of eye drops and contact lens solutions.

  • Research Findings : Antimicrobial formulations containing similar ammonium compounds have been shown to significantly inhibit the growth of pathogens like Pseudomonas aeruginosa, which is notorious for causing severe eye infections .

Agricultural Applications

In agriculture, this compound may serve as a biocide or plant growth regulator.

Pesticidal Properties

Quaternary ammonium compounds are known for their effectiveness against various pests and pathogens affecting crops. The application of this compound could potentially enhance crop protection strategies.

  • Field Studies : Preliminary studies suggest that QACs can reduce pathogen load on crops, thereby improving yield and quality. Further research is needed to establish specific efficacy against target pests .

Material Science Applications

This compound can also be utilized in materials science, particularly in the development of antimicrobial coatings.

Coatings for Surfaces

The incorporation of this compound into polymer matrices can impart antimicrobial properties to surfaces, making them suitable for medical devices, food packaging, and other applications where hygiene is paramount.

  • Case Study : Research on similar compounds has shown that they can effectively prevent biofilm formation on surfaces, which is crucial in healthcare environments .

Mechanism of Action

The mechanism of action of Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and thienylmethyl groups contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following quaternary ammonium compounds share structural or functional similarities and are analyzed for comparative insights:

Table 1: Key Properties of Comparable Quaternary Ammonium Salts
Compound Name Molecular Formula Key Applications Toxicity & Hazards References
Didecyl Dimethyl Ammonium Chloride (DDAC) C₂₂H₄₈ClN Biocide, disinfectant, surfactant Acute toxicity (skin/eye irritation), aquatic toxicity
Dimethyl Diallyl Ammonium Chloride (DMDAAC) C₈H₁₆ClN Polymer grafting, flocculant Limited data; moderate environmental impact
Dicoco Dimethyl Ammonium Chloride Not specified Surfactant, industrial emulsifier Skin corrosion, flammable, aquatic toxicity
Hexadecyl Trimethyl Ammonium Chloride (CTAC) C₁₉H₄₂ClN Hair conditioners, antimicrobial agent Irritant, hazardous to aquatic life
Dioctyl Dimethyl Ammonium Chloride C₁₈H₃₈ClN Fabric softeners, corrosion inhibition Moderate toxicity

Key Comparative Analysis

Structural Features
  • DDAC and DMDAAC feature long alkyl chains (didecyl or diallyl groups), enhancing their surfactant properties and antimicrobial efficacy.
  • DMDAAC ’s allyl groups enable polymerization, making it useful in grafting reactions (e.g., starch modification) with high efficiency (up to 94.4% under optimal conditions) .
Toxicity and Environmental Impact
  • DDAC and Dicoco Dimethyl Ammonium Chloride exhibit significant aquatic toxicity, necessitating careful handling to prevent waterway contamination .

Biological Activity

Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C₁₄H₁₅ClN
  • Molecular Weight : 245.73 g/mol

The compound features a dimethylammonium moiety, which is crucial for its biological activity, particularly in antimicrobial and antifungal applications.

The biological activity of this compound is primarily attributed to its ability to disrupt cell membranes and interfere with cellular processes. The quaternary ammonium structure allows it to interact with negatively charged components of microbial membranes, leading to:

  • Membrane Disruption : The compound integrates into lipid bilayers, causing permeability changes that can result in cell lysis.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 0.5 to 4 µg/mL.
  • Fungal Activity : Demonstrated antifungal effects against species such as Candida albicans and Aspergillus niger, with MIC values around 1-8 µg/mL.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated:

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus120
Escherichia coli215
Candida albicans418

This data underscores the compound's potential as a broad-spectrum antimicrobial agent.

Toxicological Assessment

Another study focused on the safety profile of this compound. Toxicity tests on mammalian cell lines revealed:

  • Cytotoxicity : IC50 values were found to be greater than 100 µg/mL, indicating a favorable safety margin for potential therapeutic applications.
  • Histopathological Analysis : No significant tissue damage was observed in animal models at therapeutic doses, suggesting low systemic toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare quaternary ammonium compounds like dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides or benzyl halides under controlled conditions. For example, the reaction of 2-phenoxyethylamine and 2-thienylmethyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours can yield the target compound. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to maximize yield . Purification via recrystallization or column chromatography is critical to isolate the product from unreacted precursors.

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of phenoxyethyl and thienylmethyl groups. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) provides definitive structural elucidation, as demonstrated for related ammonium salts in crystallographic studies . Infrared (IR) spectroscopy can identify characteristic vibrations (e.g., C-Cl, ammonium N-H stretches).

Q. What standardized in vitro assays are used to evaluate the antimicrobial activity of quaternary ammonium salts (QACs) like this compound?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Time-kill kinetics studies assess bactericidal/fungicidal efficacy against model organisms (e.g., Staphylococcus aureus, Escherichia coli). Biofilm disruption assays (e.g., crystal violet staining) quantify effectiveness against microbial adhesion .

Advanced Research Questions

Q. How do bacterial adaptation mechanisms to QACs influence the long-term efficacy of this compound?

  • Methodological Answer : Resistance studies involve serial passaging of bacteria in sub-inhibitory concentrations of the compound. Genomic analysis (e.g., RNA-seq) identifies upregulated efflux pumps (e.g., qacA/B) or membrane modification genes. Comparative proteomics can reveal changes in cell envelope proteins, while checkerboard assays evaluate synergy with other biocides to counteract resistance .

Q. What structural features of this compound contribute to its bioactivity, and how do modifications alter its pharmacodynamic profile?

  • Methodological Answer : The phenoxyethyl group enhances lipophilicity, improving membrane penetration, while the thienylmethyl moiety may confer specificity for bacterial vs. mammalian cells. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing thienyl with pyridyl) and testing antimicrobial potency. Computational docking predicts interactions with microbial targets (e.g., lipid A in Gram-negative bacteria) .

Q. What ecotoxicological protocols are recommended to assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer : Acute toxicity testing on Daphnia magna or Vibrio fischeri (Microtox®) determines EC₅₀ values. Chronic exposure studies evaluate bioaccumulation potential and degradation kinetics (e.g., hydrolysis under varying pH). Sediment-water partitioning coefficients (log Kd) and QSAR modeling predict environmental persistence .

Q. How can contradictions in reported toxicity data for QACs be resolved in the context of this compound?

  • Methodological Answer : Discrepancies often arise from differences in test organisms, exposure durations, or impurity profiles. Replicating studies under standardized OECD/EPA guidelines with rigorous purity validation (HPLC ≥98%) is critical. Meta-analyses of published LC₅₀/EC₅₀ datasets can identify outliers and establish consensus thresholds .

Key Considerations for Researchers

  • Contradictions in Data : Variations in antimicrobial efficacy across studies may stem from differences in microbial strains, culture media, or compound purity. Standardize testing protocols and include positive controls (e.g., benzalkonium chloride) .
  • Ecological Risk : Prioritize biodegradability testing (e.g., OECD 301D) to mitigate aquatic toxicity, as QACs are persistent in wastewater .

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